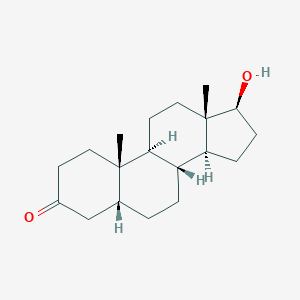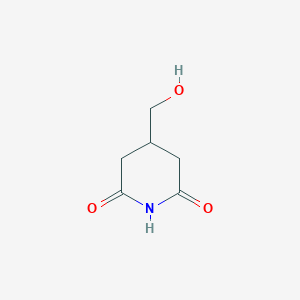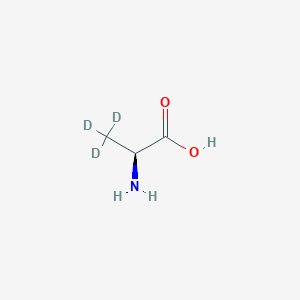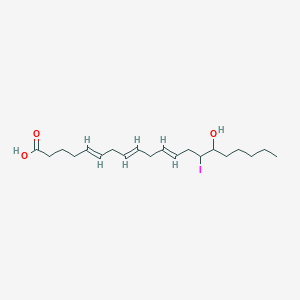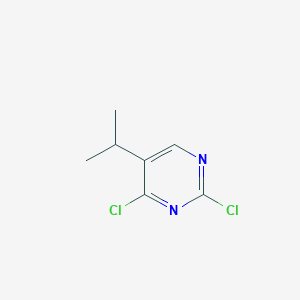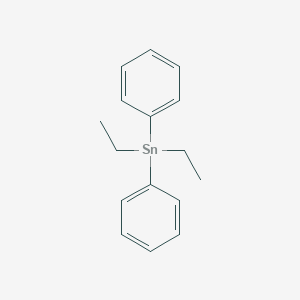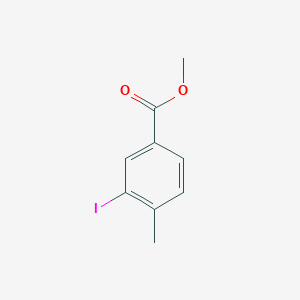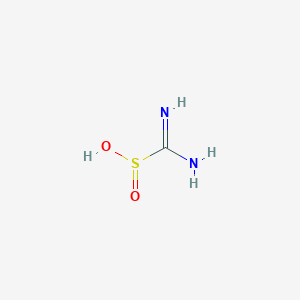
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid (NTMTB) is a chemical compound that has gained attention in scientific research due to its potential as a useful tool for studying certain biological processes. In
作用機序
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid inhibits PRMT5 by binding to the enzyme's active site. This prevents the enzyme from carrying out its normal function of adding methyl groups to arginine residues on proteins. As a result, the activity of PRMT5 is reduced, leading to downstream effects on biological processes that depend on its activity.
Biochemical and Physiological Effects:
The inhibition of PRMT5 by 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has been shown to have various effects on cellular processes. For example, it has been found to reduce the proliferation of cancer cells, suggesting that PRMT5 may play a role in cancer development. Additionally, 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has been shown to promote the differentiation of certain types of cells, indicating that PRMT5 may be involved in this process as well.
実験室実験の利点と制限
One advantage of using 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid in lab experiments is its specificity for PRMT5. This allows researchers to investigate the function of this enzyme without affecting other enzymes or cellular processes. Additionally, 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid is a reversible inhibitor, which means that its effects on PRMT5 can be easily reversed by removing the compound from the system.
However, there are also limitations to using 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid in lab experiments. For example, its potency as an inhibitor may vary depending on the specific experimental conditions. Additionally, the compound may have off-target effects on other proteins or cellular processes, which could complicate the interpretation of results.
将来の方向性
There are several future directions for research on 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid and its effects on PRMT5. One area of interest is the role of PRMT5 in cancer development, and whether 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid or other PRMT5 inhibitors could be used as potential cancer therapies. Additionally, researchers may investigate the effects of PRMT5 inhibition on other cellular processes, such as immune function or tissue regeneration. Finally, the development of more potent and specific PRMT5 inhibitors could lead to further insights into the function of this enzyme and its role in biological processes.
合成法
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid can be synthesized by reacting 4-nitro-5-propyl-2-pyrazolecarboxylic acid with trideuteriomethyl iodide and triethylamine in acetonitrile. The resulting compound can be purified using column chromatography.
科学的研究の応用
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has been used in scientific research as a tool for studying the activity of certain enzymes. Specifically, it has been found to inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a role in various biological processes such as gene expression and cell differentiation. By inhibiting PRMT5, 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid can be used to investigate the function of this enzyme and its role in these processes.
特性
IUPAC Name |
4-nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORSNBMYCLGIE-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=N1)CCC)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


